tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

Medicinal Chemistry Chemical Biology Organic Synthesis

tert-Butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate (CAS 1803602-15-4) is a synthetic small molecule belonging to the morpholine-fused 1,2,4-triazole class, with molecular formula C₁₈H₂₄N₄O₃ and a molecular weight of 344.4 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected morpholine ring connected at the 3-position to a 1-benzyl-1H-1,2,4-triazole moiety via the triazole 5-position.

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
CAS No. 1803602-15-4
Cat. No. B6599502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate
CAS1803602-15-4
Molecular FormulaC18H24N4O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3
InChIInChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)21-9-10-24-12-15(21)16-19-13-20-22(16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
InChIKeyHVKLCMQJUKHGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate (CAS 1803602-15-4): Core Chemical Identity and Procurement-Relevant Characteristics


tert-Butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate (CAS 1803602-15-4) is a synthetic small molecule belonging to the morpholine-fused 1,2,4-triazole class, with molecular formula C₁₈H₂₄N₄O₃ and a molecular weight of 344.4 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected morpholine ring connected at the 3-position to a 1-benzyl-1H-1,2,4-triazole moiety via the triazole 5-position . The compound is supplied as a research-grade building block with a typical purity specification of ≥95% .

Why Close Analogs of tert-Butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate Cannot Be Interchanged Without Scientific Risk


This compound occupies a distinct position in chemical space defined by the simultaneous presence of three structural features: the N-Boc protecting group on the morpholine nitrogen, the 1-benzyl substitution on the 1,2,4-triazole, and the connectivity at the triazole 5-position rather than the 3-position. The Boc group is essential for synthetic compatibility in multi-step sequences where the free morpholine NH would otherwise participate in undesired side reactions; its removal requires specific acidic conditions (e.g., TFA or HCl/dioxane) [1]. The regioisomeric nature of 1,2,4-triazole substitution is critical—the 5-yl versus 3-yl linkage alters the distance and angular orientation between the morpholine and triazole rings, affecting both molecular recognition in biological targets and downstream derivatization chemistry [2]. Importantly, the commercially available 3-yl regioisomer (CAS 1803604-76-3) does not serve as a direct substitute, because the altered connectivity changes hydrogen-bonding patterns and pharmacophoric geometry .

Head-to-Head and Cross-Study Comparator Evidence for tert-Butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate


Regioisomeric Differentiation: 5-yl vs. 3-yl Triazole Connectivity Alters Molecular Geometry and Synthetic Utility

The target compound bears the morpholine substituent at the 5-position of the 1-benzyl-1,2,4-triazole ring, in contrast to the commercially available 3-yl regioisomer (CAS 1803604-76-3) . In 1,2,4-triazole chemistry, regioisomeric substitution at N-1 vs. N-2 positions leads to distinct NMR spectral signatures and crystallographic properties, with N-1-substituted products showing different coupling patterns and spatial arrangements compared to N-2 isomers [1]. The 5-yl linkage in this compound places the morpholine ring in a different spatial relationship to the benzyl group than the 3-yl linkage, with an N1–C5 bond length in 1,2,4-triazoles of approximately 1.32 Å vs. N1–C3 of approximately 1.36 Å [2]. This altered geometry has practical consequences for molecular docking, as triazole regioisomers have been shown to exhibit different binding affinities for the same biological target in related systems [3].

Medicinal Chemistry Chemical Biology Organic Synthesis

Boc Protection Enables Orthogonal Synthetic Elaboration Unavailable to Deprotected Morpholine Analogs

The Boc group on the morpholine nitrogen of the target compound provides a chemically orthogonal protecting group strategy that is absent in the deprotected analog 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1803603-91-9) . The Boc group is stable under basic, nucleophilic, and many reductive conditions but can be selectively cleaved with trifluoroacetic acid (TFA) or HCl in dioxane [1]. This allows the morpholine nitrogen to remain inert during reactions targeting the triazole ring or the benzyl group. The unprotected analog (MW 244.3 vs. 344.4) lacks this synthetic handle and would require re-protection before many transformations . The difference in molecular weight (Δ = 100.1 Da) and the presence of the tert-butyl group also confer increased lipophilicity, with a calculated difference in clogP of approximately +1.5 log units compared to the deprotected analog .

Synthetic Methodology Medicinal Chemistry Parallel Synthesis

Benzyl-Triazole Scaffold Offers Enhanced Lipophilic Interactions Relative to Unsubstituted Triazole Analogs

The N1-benzyl substituent on the 1,2,4-triazole ring of the target compound confers distinctive lipophilic character and potential π-stacking interactions that are absent in simpler triazole analogs such as tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (CAS 1803606-49-6, MW 254.28) . The benzyl group contributes an additional phenyl ring (C₆H₅⁻, exact mass 77.04 Da), increasing the molecular weight from 254.3 to 344.4, and introducing opportunities for aromatic π–π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in protein binding pockets [1]. In structurally related 1-benzyl-1,2,4-triazole series, the benzyl moiety has been shown to participate in key hydrophobic contacts, with related benzyl-triazole compounds demonstrating glutathione S-transferase inhibition Ki values in the 2.69–21.58 μM range and IC₅₀ values in the 1.975–2.753 μM range [2].

Drug Design SAR Physicochemical Properties

Morpholine-Triazole Hybrid Scaffold Demonstrates Antiparasitic Potential in Class-Level Biological Profiling

Although direct biological data for the target compound are not publicly reported as of the search date, the 1,2,4-triazole–morpholine hybrid chemotype has established precedent for antiparasitic activity. Süleymanoğlu et al. reported that morpholine-containing 1,2,4-triazole derivatives exhibited in vitro antileishmanial activity against Leishmania infantum promastigotes, with compound II achieving a minimal inhibitory concentration (MIC) of 312 μg/mL in a microdilution broth assay using Alamar Blue as the viability indicator, benchmarked against amphotericin B as the standard drug [1]. The target compound, bearing a 1-benzyl-1,2,4-triazol-5-yl pharmacophore, shares the core triazole–morpholine connectivity present in these active analogs and offers a distinct substitution pattern (N1-benzyl, C5-morpholine linkage) compared to the N-morpholinomethyl derivatives studied [2].

Antiparasitic Neglected Tropical Diseases Phenotypic Screening

1-Benzyl-1,2,4-triazole Sub-class Shows Broader Biological Annotation Than Simple 1-Alkyl or 1-Aryl Triazoles

1-Benzyl-1,2,4-triazoles occupy a privileged region of chemical space relative to simple 1-alkyl- or 1-aryl-substituted triazoles. The benzyl group provides a balance of conformational flexibility (through the methylene linker) and aromatic character, enabling induced-fit binding interactions not achievable with directly attached phenyl or small alkyl groups [1]. In patent literature, 1-benzyl-1,2,4-triazole derivatives have been specifically claimed as kinase inhibitors and antimicrobial agents, with the benzyl group contributing to both potency and selectivity [2]. By contrast, analogs bearing a tert-butyl group on the triazole (e.g., 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine, CAS 1384428-59-4, MW 210.28) lack the aryl interaction surface and have not been reported with comparable biological annotation profiles .

Chemical Biology Kinase Inhibition Drug Discovery

Priority Application Scenarios for tert-Butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate Based on Comparator Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a 1-Benzyl-1,2,4-triazol-5-yl Pharmacophore with Orthogonal Boc Protection

For medicinal chemistry programs targeting kinases or antimicrobial enzymes, this compound provides a ready-to-use building block with the 1-benzyl-1,2,4-triazol-5-yl core pre-installed and the morpholine nitrogen protected as the Boc carbamate. The orthogonal Boc group enables selective deprotection after amide coupling, Suzuki reactions, or triazole functionalization without exposing the morpholine NH, as supported by established Boc chemistry protocols [1]. This is not achievable with the deprotected analog (CAS 1803603-91-9), which would require re-protection or tolerate unwanted side reactions .

Structure–Activity Relationship (SAR) Studies Exploring Triazole 5-yl vs. 3-yl Connectivity Effects on Target Binding

The distinct 5-yl connectivity of the morpholine to the 1,2,4-triazole ring makes this compound an essential comparator in SAR campaigns that probe the geometric requirements for target engagement. As established in 1,2,4-triazole regioisomer studies, the 5-yl and 3-yl isomers exhibit different electronic and steric environments that can translate to differing biological activity [2]. Pairing this compound with its 3-yl regioisomer (CAS 1803604-76-3) allows systematic evaluation of regioisomer-dependent potency and selectivity .

Antiparasitic Screening Cascades Leveraging Triazole–Morpholine Hybrid Chemotype Activity

Based on the demonstrated antileishmanial activity of morpholine-containing 1,2,4-triazole derivatives (MIC = 312 μg/mL against L. infantum promastigotes), this compound is a strong candidate for inclusion in antiparasitic phenotypic screening panels [3]. Its structural differentiation—featuring a 1-benzyl group and direct 5-yl morpholine linkage rather than a morpholinomethyl side chain—may yield improved potency or a distinct resistance profile relative to previously reported triazole–morpholine hybrids.

Parallel Library Synthesis Using the Boc Group as a Temporary Diversity Handle

In parallel synthesis or DNA-encoded library (DEL) construction, the Boc-protected morpholine enables a two-step diversity introduction strategy: first, elaboration at the triazole or benzyl positions while the morpholine remains protected; second, Boc deprotection followed by capping with diverse electrophiles (sulfonamides, amides, ureas, or alkylating agents). This synthetic sequence is not feasible with the unprotected morpholine analog [4] and provides access to a broader chemical space than libraries built from the deprotected scaffold.

Quote Request

Request a Quote for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.